molecular formula C17H18N2 B15359298 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine

4-(Phenyl(piperidin-4-ylidene)methyl)pyridine

Cat. No.: B15359298
M. Wt: 250.34 g/mol
InChI Key: BSHZPHVUOPKLMJ-UHFFFAOYSA-N
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Description

4-(Phenyl(piperidin-4-ylidene)methyl)pyridine is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety, further linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine typically involves the reaction of piperidine with phenylacetic acid derivatives under specific conditions. One common method includes the condensation of piperidine with phenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also being explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base, such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various substituted pyridines or piperidines.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of pain and anxiety disorders.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(Phenyl(piperidin-4-ylidene)methyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Phenylpiperidine

  • Benzamide derivatives

  • Piperidine derivatives

  • Pyridine derivatives

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

4-[phenyl(piperidin-4-ylidene)methyl]pyridine

InChI

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)17(15-6-10-18-11-7-15)16-8-12-19-13-9-16/h1-7,10-11,19H,8-9,12-13H2

InChI Key

BSHZPHVUOPKLMJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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